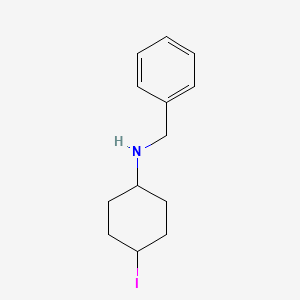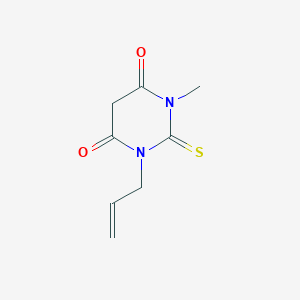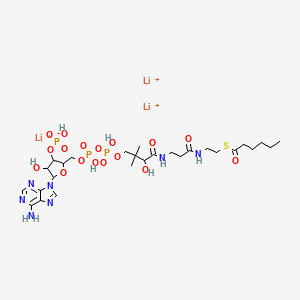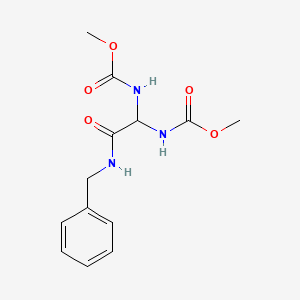![molecular formula C16H18ClN B12280338 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is known for its unique structure, which includes a phenylethenyl group attached to a phenyl ring, connected to an ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride typically involves the reaction of 4-(2-Phenylethenyl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and ethanamine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce different amine compounds .
Applications De Recherche Scientifique
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanamine: A simpler analog with similar structural features but lacking the phenylethenyl group.
4-Phenylethylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenylethenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H18ClN |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+; |
Clé InChI |
NENRMKASVRBGLF-UHDJGPCESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)


![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)


